molecular formula C9H7IO2 B8814985 3-(4-iodophenyl)prop-2-enoic Acid

3-(4-iodophenyl)prop-2-enoic Acid

Cat. No.: B8814985
M. Wt: 274.05 g/mol
InChI Key: NIDLJAPEZBFHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Iodophenyl)prop-2-enoic acid (IUPAC name: (2E)-3-(4-iodophenyl)prop-2-enoic acid) is a halogenated cinnamic acid derivative characterized by an iodine atom at the para position of the phenyl ring and an α,β-unsaturated carboxylic acid moiety. Its molecular formula is C₉H₇IO₂, with a molecular weight of 290.06 g/mol. The compound is structurally related to bioactive cinnamic acid derivatives and has been utilized in medicinal chemistry as a precursor for synthesizing anticancer inhibitors, as demonstrated in the synthesis of type D and L inhibitors targeting specific enzymatic pathways .

Properties

Molecular Formula

C9H7IO2

Molecular Weight

274.05 g/mol

IUPAC Name

3-(4-iodophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H7IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)

InChI Key

NIDLJAPEZBFHGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(4-iodophenyl)prop-2-enoic acid with structurally related cinnamic acid derivatives, focusing on substituent effects, bioactivity, and applications.

Compound Name Substituent Molecular Formula Key Bioactivity/Application References
This compound 4-Iodo C₉H₇IO₂ Anticancer agent (precursor for inhibitors)
(E)-3-(4-Hydroxyphenyl)prop-2-enoic acid (p-Coumaric acid) 4-Hydroxy C₉H₈O₃ Antioxidant, antimicrobial
Ferulic acid 4-Hydroxy-3-methoxy C₁₀H₁₀O₄ Antimicrobial, anti-inflammatory
3-(4-Bromophenyl)prop-2-enoic acid 4-Bromo C₉H₇BrO₂ Nucleophilic reactions, heterocyclic synthesis
3-[4-[(4-Chlorophenyl)methoxy]phenyl]prop-2-enoic acid 4-Chlorophenyl methoxy C₁₆H₁₃ClO₃ Undisclosed (structural analog for drug design)

Key Findings:

Hydroxyl and methoxy groups in p-coumaric and ferulic acids contribute to hydrogen bonding and radical scavenging, explaining their antioxidant and antimicrobial activities .

Bioactivity: Anticancer Potential: this compound is a key intermediate in synthesizing inhibitors targeting cancer-related enzymes, leveraging iodine’s electron-withdrawing effects to stabilize transition states . Antimicrobial Activity: Ferulic acid and p-coumaric acid exhibit broad-spectrum antimicrobial effects, attributed to their phenolic hydroxyl groups disrupting microbial membranes .

Reactivity in Synthesis: The bromo analog (3-(4-bromophenyl)prop-2-enoic acid) undergoes nucleophilic additions to form nicotinate derivatives, highlighting its utility in heterocyclic chemistry . Chlorine-containing derivatives (e.g., 3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid) are explored for modified solubility and receptor binding but lack detailed bioactivity data .

Methoxy groups (as in ferulic acid) enhance metabolic stability compared to hydroxylated analogs .

Research Implications

The iodine atom in this compound distinguishes it from other cinnamic acid derivatives, offering unique advantages in drug design, such as enhanced binding to iodine-specific transporters in cancer cells . Future studies should explore halogen tuning (e.g., fluorine substitution) to balance bioactivity and safety.

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